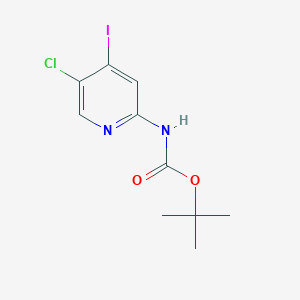

Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate

Description

Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) group attached to the amino position of a pyridine ring substituted with chlorine (Cl) at position 5 and iodine (I) at position 2. This structure confers unique physicochemical properties, including enhanced steric bulk from the tert-butyl group and distinct electronic effects due to the halogen substituents. The iodine atom, a heavy halogen, increases molecular weight and polarizability, while the chlorine atom contributes to electron-withdrawing effects, influencing reactivity in nucleophilic substitution or coupling reactions. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula |

C10H12ClIN2O2 |

|---|---|

Molecular Weight |

354.57 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |

InChI Key |

JZOJQNHWOVOQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)I)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate generally involves the functionalization of a pyridine ring substituted with chloro and iodo groups, followed by carbamate formation on the 2-position amino group. The key synthetic step is the introduction of the tert-butyl carbamate protecting group on the amino functionality of the pyridine ring with appropriate halogen substitutions.

Reported Preparation Routes

Carbamate Formation via Aminopyridine Intermediate

One documented approach involves the preparation of tert-butyl 5-aminopyridin-2-ylcarbamate as a precursor, which can be subsequently halogenated or otherwise functionalized to yield the target compound. For example, tert-butyl 5-nitropyridin-2-ylcarbamate is first synthesized and then reduced to tert-butyl 5-aminopyridin-2-ylcarbamate using palladium on activated carbon under hydrogen atmosphere in ethyl acetate at room temperature with nearly quantitative yield (100%).

This intermediate can then be subjected to selective halogenation to introduce chloro and iodo substituents at the 5- and 4-positions respectively, although direct literature on this exact halogenation step for this compound is limited.

Direct Halogenated Pyridine Carbamate Synthesis

Another approach reported involves the synthesis of tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate, which is structurally analogous to this compound but with positional differences in substituents. This compound's molecular formula is C10H12ClIN2O2, and it can be prepared by carbamoylation of the corresponding halogenated aminopyridine.

Hydrochloric Acid Mediated Deprotection and Purification

A related compound, tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate, has been converted to its corresponding amine by treatment with 3M hydrochloric acid at 60°C for 12 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. This method yields 6-chloro-4-iodopyridin-3-amine in 93% yield after chromatographic purification. Although this is a deprotection step, it demonstrates the stability and handling of tert-butyl carbamate derivatives under acidic conditions.

Industrial Scale Preparation Insights

Patents related to the preparation of tert-butyl carbamate derivatives of halogenated pyridines emphasize the importance of reaction conditions such as solvent choice, base addition, and stirring time to optimize yield and purity. For example, a method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves:

- Mixing neutral forms of starting materials in organic solvents.

- Adding a base (e.g., triethylamine) to facilitate carbamate formation.

- Stirring the reaction mixture for 1 to 10 hours at controlled temperatures (50-60°C).

- Avoiding salt forms of starting materials to reduce viscosity and improve stirring and yield.

Though this patent focuses on a more complex derivative, the principles can be adapted to the preparation of this compound, particularly in controlling reaction parameters for optimal purity and yield.

Data Tables

Physical and Structural Data of tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate (Analogous Compound)

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClIN2O2 |

| Molecular Weight | Approx. 354.6 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1I)Cl |

| InChIKey | LBNPXTPXVZABRU-UHFFFAOYSA-N |

| Predicted Collision Cross Section (CCS) [Ų] | |

| [M+H]+ | 354.97048 |

| [M+Na]+ | 376.95242 |

| [M+NH4]+ | 371.99702 |

| [M+K]+ | 392.92636 |

| [M-H]- | 352.95592 |

*Note: Data from PubChemLite for a closely related compound.

Reaction Conditions for Reduction of tert-butyl 5-nitropyridin-2-ylcarbamate to tert-butyl 5-aminopyridin-2-ylcarbamate

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Halogen Substituents

- Iodine vs. Chlorine/Bromine : The iodine atom in the target compound (position 4) enhances leaving-group ability in nucleophilic aromatic substitution compared to chlorine or bromine. This property is critical in palladium-catalyzed cross-coupling reactions, where iodine’s lower bond dissociation energy facilitates oxidative addition .

- Steric Effects: The tert-butyl group in all compared compounds provides steric protection to the carbamate, improving stability under basic or acidic conditions.

Electronic Effects

- Electron-Withdrawing Groups : The 5-chloro substituent withdraws electron density via inductive effects, polarizing the pyridine ring and activating position 4 for electrophilic attack. In contrast, methoxy or hydroxyl groups (e.g., in tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) donate electrons, altering regioselectivity in reactions .

Biological Activity

Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula CHClINO. Its structure includes a pyridine ring substituted with chlorine and iodine atoms, as well as a tert-butyl carbamate group. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound is known to form covalent bonds with target molecules, which can modify their functions and influence various biological pathways. This characteristic makes it a candidate for drug development, particularly in targeting protein kinases and other critical enzymes involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various kinases, including those involved in cancer signaling pathways.

- Binding Affinity : Interaction studies have demonstrated its ability to bind selectively to target proteins, which is crucial for its role as a modulator of biological functions .

- Potential Therapeutic Applications : Its unique structural features allow it to act as a lead compound in the development of therapeutics aimed at diseases such as cancer and viral infections .

Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

- CHK1 Inhibition : A study reported that this compound effectively inhibited CHK1 with an IC50 value less than 10 nM, indicating strong potency against this target. This inhibition was associated with significant cellular effects, including checkpoint abrogation in cancer cells .

- Antiviral Activity : Another investigation highlighted the compound's ability to inhibit AAK1, demonstrating antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs). This finding supports its potential use as a broad-spectrum antiviral agent .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves sequential halogenation and carbamate protection. A plausible route includes:

- Step 1 : Iodination of a pre-functionalized pyridine core using iodine sources (e.g., NIS) under acidic or neutral conditions.

- Step 2 : Chlorination via electrophilic substitution or metal-catalyzed coupling.

- Step 3 : Introduction of the tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base (e.g., DMAP or TEA).

Optimization : Key parameters include temperature control (0–25°C for carbamate formation), solvent choice (e.g., DCM or THF for polarity balance), and stoichiometric ratios to minimize byproducts. Catalytic systems like Pd for cross-coupling may enhance regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., iodine at C4, chlorine at C5) and carbamate integration.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHClINO).

- IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm) and N-H bonds.

- X-ray Crystallography : Resolves stereoelectronic effects of the iodopyridine core, if crystallizable .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to bromine or chlorine analogs?

The C4-iodine atom enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Stille) due to lower bond dissociation energy vs. Br/Cl. However, steric hindrance from the tert-butyl group may reduce reaction rates. Comparative studies with brominated analogs (e.g., tert-butyl 5-chloro-4-bromopyridin-2-ylcarbamate) show iodine provides higher yields in aryl-aryl couplings but requires careful ligand selection (e.g., XPhos) to avoid protodehalogenation .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

- Protecting Group Strategy : Temporary protection of the carbamate NH (e.g., Boc or Fmoc) prevents undesired nucleophilic attack during metalation.

- Directed Ortho-Metalation : Use of directing groups (e.g., dimethylamino) at C6 to control C3/C5 functionalization.

- Low-Temperature Conditions : Minimize ring decomposition (e.g., −78°C for lithiation reactions).

- Computational Modeling : DFT studies predict reactive sites and transition states to guide experimental design .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Stability : Optimal storage at 2–8°C in inert atmospheres (Ar/N) prevents iodine loss via radical pathways. Exposure to light or moisture accelerates decomposition, forming 5-chloro-4-iodopyridin-2-amine as a primary degradant.

- Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitor degradation. Silica gel desiccants and amber vials improve shelf life .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

The iodopyridine scaffold serves as a versatile hinge-binding motif in kinase inhibitors (e.g., targeting EGFR or BTK). The carbamate group enhances solubility for in vitro assays, while iodine allows late-stage diversification via cross-coupling. SAR studies indicate that replacing iodine with smaller halogens reduces potency due to weaker hydrophobic interactions in the ATP-binding pocket .

Data Contradictions and Resolution

Q. Conflicting reports on regioselectivity during halogenation: How to reconcile these discrepancies?

Discrepancies arise from differing halogenation protocols:

- Electrophilic Iodination : Favors C4 in electron-rich pyridines but may shift to C3 under strongly acidic conditions.

- Metal-Mediated Halogen Exchange : Pd-catalyzed reactions with LiCl or CuI can redistribute halogens unpredictably.

Resolution : Control electron density via substituents (e.g., electron-withdrawing groups at C6 direct iodine to C4) and validate outcomes with C NMR chemical shift calculations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.